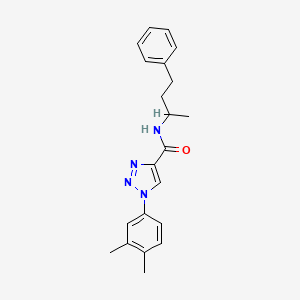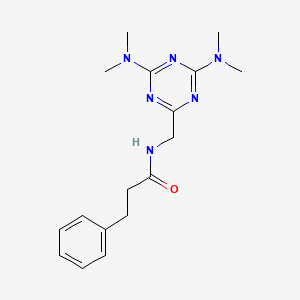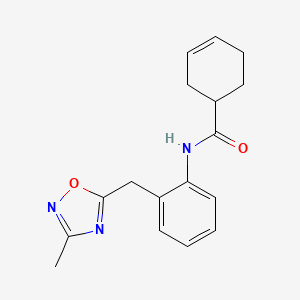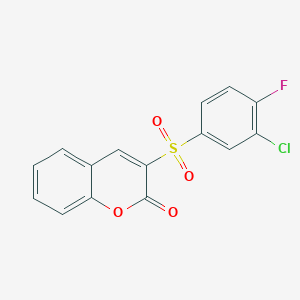
1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsive Properties
One of the prominent applications of triazole derivatives, similar to the specified compound, lies in their pharmacological properties. Such compounds have been investigated for their potential anticonvulsive effects, indicating their utility in the treatment of epilepsy and related neurological conditions. This expands the therapeutic landscape, offering a promising avenue for novel antiepileptic drugs (Shelton, 1981).
Fragmentation and Cycloaddition Reactions
Research into the chemical reactivity of triazole derivatives has shown that certain 1-phenyl-1,2,3-triazoles can be converted into lithio compounds, which then undergo fragmentation and nitrogen loss at room temperature. This process facilitates [2 + 2] cycloadditions, leading to the formation of novel cycloadducts and amides. Such reactions are crucial for synthesizing new chemical entities with potential application in drug development and material sciences (Ghose & Gilchrist, 1991).
Molecular Conformation and Crystallography
The synthesis of new triazole carboxamides has provided insights into molecular conformation and crystal packing through intermolecular and intramolecular hydrogen bonding. This research is fundamental for understanding the structural basis of chemical reactivity and for designing molecules with specific physical and chemical properties (Shen et al., 2013).
Antimicrobial Activities
A significant area of application for triazole derivatives includes their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against a range of bacterial and fungal pathogens. These studies are critical for addressing the growing concern of antibiotic resistance, providing a pipeline for new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Activities
Triazole derivatives have also been investigated for their potential anticancer activities. The synthesis of antipyrine-based heterocycles incorporating triazole moieties has led to compounds with promising anticancer and antimicrobial effects. This research underscores the therapeutic potential of triazole derivatives in oncology, offering new avenues for cancer treatment (Riyadh et al., 2013).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-9-12-19(13-16(15)2)25-14-20(23-24-25)21(26)22-17(3)10-11-18-7-5-4-6-8-18/h4-9,12-14,17H,10-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQGXQIILOGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC(C)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2803336.png)

![2-(1H-indol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2803341.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2803345.png)
![3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2803346.png)
![3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2803347.png)
![2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2803349.png)
